Epiberberine chloride

Descripción general

Descripción

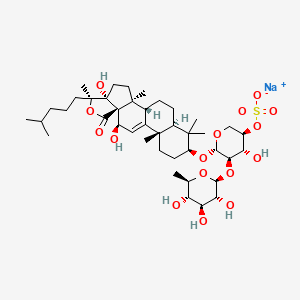

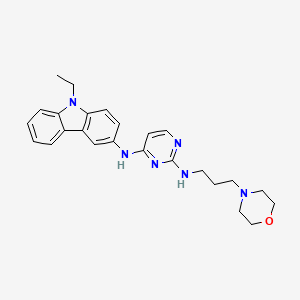

Epiberberina (cloruro) es un alcaloide aislado de la planta Coptis chinensis. Es conocido por sus potentes efectos inhibitorios sobre la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BChE), así como por su inhibición no competitiva de la beta-secretasa 1 (BACE1). Este compuesto ha mostrado una actividad antioxidante significativa y posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer y la diabetes .

Aplicaciones Científicas De Investigación

La epiberberina (cloruro) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios debido a sus propiedades químicas únicas.

Biología: Se estudia la epiberberina por sus efectos en los sistemas biológicos, incluidos sus efectos inhibitorios sobre enzimas como la AChE y la BChE.

Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de la enfermedad de Alzheimer, la diabetes y otras afecciones debido a sus propiedades antioxidantes e inhibitorias enzimáticas.

Industria: Se explora la epiberberina como aditivo natural para piensos para reducir la liberación de amoníaco en los rumiantes, mejorando la eficiencia de utilización de nitrógeno en la industria ganadera

Mecanismo De Acción

La epiberberina (cloruro) ejerce sus efectos a través de varios mecanismos:

Inhibición enzimática: Inhibe la AChE y la BChE, que son enzimas involucradas en la descomposición de la acetilcolina. Esta inhibición puede ayudar a aumentar los niveles de acetilcolina en el cerebro, lo que podría beneficiar afecciones como la enfermedad de Alzheimer.

Actividad antioxidante: La epiberberina tiene fuertes propiedades antioxidantes, que ayudan a neutralizar los radicales libres y reducir el estrés oxidativo.

Modulación de la vía: El compuesto afecta diversas vías de señalización, incluidas las vías Raf / MEK / ERK y AMPK / Akt, que están involucradas en el crecimiento, diferenciación y metabolismo celular.

Safety and Hazards

Epiberberine chloride should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

Berberine, a compound similar to Epiberberine chloride, has shown potential as a therapeutic agent in various diseases, including diabetes and depression . Future studies of this compound are needed, especially in the exploration of this compound derivatives or modification of the this compound structure .

Análisis Bioquímico

Biochemical Properties

Epiberberine chloride interacts with several enzymes and proteins. It acts as an inhibitor of AChE and BChE, enzymes that play a crucial role in nerve signal transmission . It also inhibits BACE1, an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease . The nature of these interactions is inhibitory, with this compound reducing the activity of these enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In the early stage of differentiation of 3T3-L1 adipocytes, this compound downregulates the Raf/MEK1/2/ERK1/2 and AMPKα/Akt signaling pathways . This suggests that this compound can influence cell function by modulating key cell signaling pathways.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to AChE, BChE, and BACE1, inhibiting their activity . This binding interaction leads to a decrease in the production of beta-amyloid peptides, a key factor in the development of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

It is known that this compound can inhibit the early stage of differentiation of 3T3-L1 adipocytes , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. One study has shown that this compound can significantly reduce ammonia release in the rumen of ruminants, suggesting its potential as a safe and effective inhibitor of rumen microbial urease .

Metabolic Pathways

It is known that this compound can inhibit the Raf/MEK1/2/ERK1/2 and AMPKα/Akt signaling pathways , which are involved in various metabolic processes.

Transport and Distribution

It is known that this compound can inhibit the early stage of differentiation of 3T3-L1 adipocytes , suggesting that it may be transported to and accumulate in these cells.

Subcellular Localization

Given its ability to inhibit key enzymes such as AChE, BChE, and BACE1 , it is likely that this compound is localized to the areas of the cell where these enzymes are found.

Métodos De Preparación

La epiberberina (cloruro) se puede sintetizar mediante diversos métodos. Un enfoque común implica la extracción del compuesto de los rizomas de Coptis chinensis utilizando disolventes como el metanol o el etanol. El extracto se purifica luego mediante técnicas cromatográficas para aislar la epiberberina. Los métodos de producción industrial pueden involucrar el uso de procesos de extracción y purificación a gran escala para obtener el compuesto en cantidades significativas .

Análisis De Reacciones Químicas

La epiberberina (cloruro) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La epiberberina se puede oxidar para formar varios productos de oxidación. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir la epiberberina en sus formas reducidas. El borohidruro de sodio es un agente reductor común utilizado en estas reacciones.

Sustitución: La epiberberina puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos.

Comparación Con Compuestos Similares

La epiberberina (cloruro) es similar a otros alcaloides isoquinolínicos como la berberina, la jatrorrizina, la coptisina y la palmatina. Estos compuestos comparten un grupo de amonio cuaternario y exhiben efectos farmacológicos similares, incluidas actividades antibacterianas, antivirales, antifúngicas, antiinflamatorias y anticancerígenas.

Propiedades

IUPAC Name |

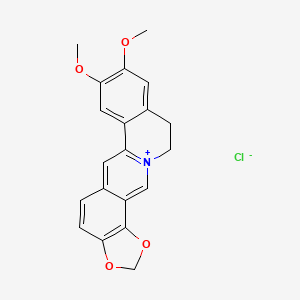

16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBIBRPLDAHJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889665-86-5 | |

| Record name | Epiberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIBERBERINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the common analytical methods used to quantify epiberberine chloride in plant materials and formulations?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the quantification of this compound alongside other alkaloids. [, , , ] This method offers high sensitivity and reproducibility, making it suitable for quality control and analysis of herbal medicines. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has also been utilized for pharmacokinetic studies, providing detailed information on the compound's fate in biological systems. []

Q2: Can you provide insights into the pharmacokinetic properties of this compound based on preclinical studies?

A2: Research suggests that the pharmacokinetic profile of this compound can be influenced by the presence of other compounds. A study comparing the pharmacokinetics of five alkaloids, including this compound, from JinQi Jiangtang tablets (a multi-herb formulation) and a single-herb Coptidis Rhizoma extract revealed altered absorption and elimination characteristics in the presence of other herbal components. [] Specifically, the mean residence time of this compound was significantly decreased when administered as part of the multi-herb formulation. This highlights the potential for herb-herb interactions to impact the pharmacokinetic behavior of this alkaloid.

Q3: How does this compound content vary across different sources of Coptis chinensis?

A3: While proton nuclear magnetic resonance (1H NMR) and HPLC fingerprints of Coptis chinensis demonstrate good reproducibility across various sources, indicating consistent overall chemical profiles, [] studies on specific alkaloid content reveal some variations. For instance, in one study analyzing Coptis inflorescence, significant differences in this compound content were observed between samples. [] This variability underscores the importance of quality control measures to ensure consistent therapeutic efficacy of herbal medicines containing this compound.

Q4: Has research identified any potential therapeutic targets or mechanisms of action for this compound?

A4: While specific mechanisms are still under investigation, research indicates that this compound, often found in traditional medicines like Qingchang Wenzhong decoction, might contribute to therapeutic effects by modulating macrophage polarization. [] This decoction, with this compound as one of its active components, showed a significant impact on inflammatory bowel disease models, potentially by inhibiting M1 macrophage polarization and related cytokine production. This finding points to a possible role of this compound in inflammatory conditions.

Q5: Are there any ongoing efforts to establish a connection between the structure of this compound and its observed biological activities?

A5: While the provided research snippets don't offer a detailed structure-activity relationship (SAR) analysis for this compound, the fact that it is often studied alongside other structurally related alkaloids like berberine chloride and coptisine chloride [, , , ] suggests ongoing interest in understanding how subtle structural variations within this class of compounds translate to differences in biological activity, potency, and potential therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)